molecular formula C19H15N B146363 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline CAS No. 131372-97-9

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

Cat. No. B146363
M. Wt: 257.3 g/mol
InChI Key: WKTSSUKVNPCPHJ-UHFFFAOYSA-N
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Description

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline is a chemical compound with the molecular formula C19H15N . It has a molecular weight of 257.336 . This compound is used for proteomics research .


Synthesis Analysis

The synthesis of isoquinoline and its derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been developed over the years. For instance, in 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride . More recently, Menon and co-workers developed a PPh3 AuCl/AgSbF6 catalytic tandem cycloisomerisation for the selective synthesis of dihydrobenzo[f]isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline are complex and involve several steps. These include the rearrangement of phthalimide under strong alkaline conditions, cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride, and a PPh3 AuCl/AgSbF6 catalytic tandem cycloisomerisation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline include a molecular weight of 257.336 . Further details about its physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Future Directions

The future directions in the research of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline and its derivatives could involve the development of new strategies for their synthesis . This could include the development of more efficient processes characterized by easier operation, milder conditions, and higher yields .

properties

IUPAC Name

1-phenyl-5,6-dihydrobenzo[f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-2-6-14(7-3-1)18-13-20-12-16-11-10-15-8-4-5-9-17(15)19(16)18/h1-9,12-13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTSSUKVNPCPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C3=CC=CC=C31)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564268
Record name 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

CAS RN

131372-97-9
Record name 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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